1,4-Oxazepane-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-oxazepane-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKIPKJKQNQXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200798-09-9 | |
| Record name | 1,4-oxazepane-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Pathways of 1,4 Oxazepane 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group of 1,4-Oxazepane-4-sulfonyl chloride is electron-deficient and thus highly electrophilic. This makes it a prime target for nucleophiles, leading to substitution of the chloride ion. These reactions are fundamental to the utility of this compound in synthetic chemistry. The general mechanism for these reactions typically follows a nucleophilic substitution pathway at the sulfur atom.
The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted 1,4-oxazepane-4-sulfonamides. cbijournal.com This reaction is a cornerstone in the synthesis of diverse sulfonamide derivatives, which are significant scaffolds in medicinal chemistry. ekb.eglibretexts.org The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.
The general transformation can be represented as: 1,4-Oxazepane-4-SO₂Cl + R¹R²NH → 1,4-Oxazepane-4-SO₂NR¹R² + HCl
This method is highly efficient for creating a library of compounds with varied substituents on the nitrogen atom, allowing for the exploration of structure-activity relationships in drug discovery. libretexts.org
Beyond amines, this compound can react with a range of other nucleophiles. The principles of these reactions are similar, involving the attack of the nucleophile on the sulfonyl group and displacement of the chloride.
Amines: As detailed above, primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of sulfonamides. cbijournal.com The reactivity of the amine can be influenced by its steric bulk and electronic properties. cbijournal.com
Alcohols: Alcohols can react with this compound to form sulfonate esters. This reaction typically requires the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. researchgate.net The reaction with alcohols proceeds as follows:
1,4-Oxazepane-4-SO₂Cl + R-OH → 1,4-Oxazepane-4-SO₂OR + HCl
The resulting sulfonate esters are themselves useful intermediates in organic synthesis.
A study on the reaction of a resin-supported homoserine derivative with various nitrobenzenesulfonyl chlorides provides a relevant example of nucleophilic substitution on a sulfonyl chloride to form a sulfonamide that is part of a precursor to a 1,4-oxazepane (B1358080) ring system. rsc.orgnih.gov
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product Class | General Reaction |
| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | 1,4-Oxazepane-4-SO₂NR¹R² |
| Alcohol (R-OH) | Sulfonate Ester | 1,4-Oxazepane-4-SO₂OR |
The formation of sulfonamides from this compound and an amine generates hydrogen chloride (HCl) as a byproduct. libretexts.org The presence of this acid can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. To ensure the reaction proceeds to completion, a base is typically added to the reaction mixture. cbijournal.com
Commonly used bases include:
Tertiary amines: Pyridine or triethylamine (B128534) are frequently employed as they are non-nucleophilic and act as acid scavengers. researchgate.netmasterorganicchemistry.com
Inorganic bases: Sodium carbonate or sodium hydroxide (B78521) can also be used, particularly in aqueous or biphasic reaction conditions. cbijournal.com
The base deprotonates the ammonium (B1175870) salt intermediate, regenerating the neutral amine and driving the equilibrium towards the formation of the sulfonamide product. The choice of base can sometimes influence the reaction rate and yield.
Reaction with Various Nucleophiles (e.g., Amines, Alcohols)
Electrophilic Reactions and Potential Pathways
While the dominant reactivity of this compound is dictated by the electrophilic sulfur center, other potential electrophilic reaction pathways can be considered. The 1,4-oxazepane ring itself, being a saturated heterocycle, is generally not susceptible to electrophilic attack. However, under certain conditions, the sulfonyl group can facilitate electrophilic reactions.
In a different context, related compounds like N-fluorobenzenesulfonimide (NFSI) can act as a source of electrophilic nitrogen in reactions with electron-rich arenes. nih.gov This suggests that under specific activation, the nitrogen of the sulfonamide group might exhibit electrophilic character, though this is less common for sulfonyl chlorides themselves.
Oxidation and Reduction Potentials of the Ring System
Specific data on the oxidation and reduction potentials of the this compound ring system are not extensively documented. However, the general behavior of similar structures can provide insights.
Oxidation: The saturated 1,4-oxazepane ring is relatively resistant to oxidation under mild conditions. The nitrogen and oxygen heteroatoms can be sites of oxidation under stronger oxidizing conditions, potentially leading to ring opening or the formation of N-oxides or other oxidized species. The sulfur atom in the sulfonyl group is already in a high oxidation state (+6) and is therefore not susceptible to further oxidation. In related systems, the oxidation of a 1,4-oxazepane-6-carboxylic acid has been reported using potassium permanganate.
Reduction: The sulfonyl chloride group can be reduced. For instance, catalytic hydrogenation can reduce a nitro group on a related 1,4-oxazepane derivative. rsc.orgnih.gov The sulfonyl chloride itself can be reduced to a thiol under strong reducing conditions. Electrochemical methods have also been employed for the oxidative coupling of thiols and amines to form sulfonamides, with cyclic voltammetry studies providing insights into the oxidation potentials of the various intermediates. nih.gov
Coupling Reactions Involving Sulfonyl Groups
Sulfonyl chlorides can participate in various coupling reactions, typically catalyzed by transition metals. These reactions often involve the cleavage of the S-Cl bond and sometimes the C-S bond.
Reductive Coupling: Palladium-catalyzed reductive coupling of aryl sulfonyl chlorides has been shown to produce thioethers through the extrusion of sulfur dioxide. researchgate.net This type of reaction demonstrates the ability of the sulfonyl chloride group to be activated by a metal catalyst.
Coupling with Amines: The formation of sulfonamides can be viewed as a coupling reaction between the sulfonyl chloride and an amine. researchgate.net This is a widely used transformation in organic synthesis. ekb.eg
Decarboxylative Halosulfonylation: A modern approach involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then coupled with amines in a one-pot synthesis of sulfonamides. princeton.edu This highlights the versatility of the sulfonyl chloride as a coupling partner.
While these examples primarily involve aryl sulfonyl chlorides, the underlying principles of reactivity can be extended to this compound, suggesting its potential utility in similar transition-metal-catalyzed coupling reactions.
Examples from Related Sulfonyl Chlorides (e.g., Suzuki-Miyaura Coupling)
While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the reactivity of analogous sulfonyl chlorides in such cross-coupling reactions provides valuable insights. The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates. acs.org Research has demonstrated that arenesulfonyl chlorides can also participate in these reactions, serving as effective electrophilic partners. acs.orgacs.org
In a typical Suzuki-Miyaura coupling, an arenesulfonyl chloride reacts with a boronic acid in the presence of a palladium catalyst and a base. acs.org The reaction proceeds through a catalytic cycle that is thought to involve the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. acs.org The reactivity of the sulfonyl chloride group has been found to be greater than that of bromo and chloroarenes but less than iodoarenes. acs.orgacs.org
The choice of ligand for the palladium catalyst is crucial for the success of the coupling. Electron-rich and sterically hindered ligands, such as phosphines and N-heterocyclic carbenes, have been shown to be effective in promoting the reaction. acs.orgnih.gov The base also plays a critical role, with sodium carbonate often being a suitable choice to activate the boronic acid without causing decomposition of the sulfonyl chloride. acs.org
It is important to note that side reactions can occur. For instance, the reduction of the sulfonyl chloride to a sulfenyl chloride can lead to the formation of thioether byproducts. acs.org Additionally, homocoupling of the boronic acid can also be observed. acs.org Despite these potential side reactions, the Suzuki-Miyaura coupling of sulfonyl chlorides has been established as a useful synthetic method. acs.orgacs.org This methodology has been extended to three-component reactions, where sulfuric chloride can act as a source of a sulfonyl group, reacting with an amine and a boronic acid to form sulfonamides. nih.govrsc.org
A probable catalytic cycle for the Suzuki-Miyaura cross-coupling of sulfonyl chlorides and boronic acids is depicted below. acs.org
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the Ar-SO2Cl bond to form a Pd(II) intermediate. |
| Transmetalation | The boronic acid, activated by a base, transfers its organic group to the palladium center. |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. |
This established reactivity of various sulfonyl chlorides in Suzuki-Miyaura couplings suggests that this compound could potentially undergo similar transformations, providing a pathway to functionalized 1,4-oxazepane derivatives.
Mechanistic Insights into 1,4-Oxazepane Ring Formation and Transformation
Intramolecular Reaction Mechanisms in Cyclization
The formation of the 1,4-oxazepane ring often proceeds through intramolecular cyclization reactions. nih.govacs.org These reactions involve the formation of a new bond within a single molecule to create the seven-membered heterocyclic ring. The specific mechanism can vary depending on the starting materials and reaction conditions.
One common approach involves the ring closure of a linear precursor containing both a nucleophilic group (such as an amine or alcohol) and an electrophilic group (such as a halide or a leaving group). For instance, the intramolecular Williamson ether synthesis can be employed, where an alcohol attacks an alkyl halide within the same molecule.
Another strategy is the cyclization of amino acid derivatives. nih.gov However, the formation of the 1,4-oxazepane-2,5-dione core can be challenging due to the preference for a trans-conformation of the amide bond and the lability of the lactone. nih.gov To overcome these hurdles, strategies such as the use of protecting groups to restrict rotation have been developed. nih.gov
Computational studies, such as those using molecular orbital methods, have been employed to investigate the reaction pathways and transition states involved in 1,4-oxazepine (B8637140) formation. nih.gov These studies can help predict the feasibility of a particular cyclization and identify the most likely products. nih.gov For example, in the reaction of 1,8-naphthyridine (B1210474) derivatives with peroxy acid, the calculated energies of the transition states successfully predicted the experimental products. nih.gov
The racemization of some 1,4-benzodiazepines, which share a seven-membered ring structure, has been shown to proceed through a ring-chain tautomerism mechanism. rsc.org This process involves an intramolecular proton transfer that triggers the opening of the benzodiazepine (B76468) ring to form an achiral intermediate, which then re-closes to yield the racemized product. rsc.org This highlights the dynamic nature that can be present in such heterocyclic systems.
Influence of Substitution Patterns on Reaction Outcomes
The substitution pattern on the precursor molecule can significantly influence the outcome of cyclization reactions leading to 1,4-oxazepane rings. acs.orgacs.orglumenlearning.comucsb.edu Substituents can affect the rate of reaction, the regioselectivity of ring closure, and the stability of the resulting cyclic product.
Electronic effects of substituents play a crucial role. Electron-donating groups can increase the nucleophilicity of a reacting group, thereby accelerating the cyclization. lumenlearning.com Conversely, electron-withdrawing groups can decrease nucleophilicity and slow down the reaction. lumenlearning.com For example, in the synthesis of 1,4-oxazepane derivatives from polymer-supported homoserine, electron-donating groups on an aromatic ring were found to favor the formation of lactones. rsc.org
Steric hindrance is another important factor. Bulky substituents near the reacting centers can hinder the approach of the nucleophile to the electrophile, slowing down or even preventing cyclization. acs.org In some cases, steric effects can influence the conformation of the transition state, thereby affecting the reaction rate. acs.org
The position of the substituents also matters. The relative positions of the nucleophilic and electrophilic groups determine the size of the ring that is formed. For the formation of a 1,4-oxazepane ring, the reacting groups must be positioned appropriately on a linear chain to favor the formation of the seven-membered ring over other possible ring sizes.
In the context of palladium-catalyzed reactions involving sulfonyl chlorides, the electronic nature of substituents on the aromatic ring can influence the reactivity. acs.orgresearchgate.net Both electron-rich and electron-poor arenesulfonyl chlorides have been shown to react effectively in Stille cross-coupling reactions. acs.org
Principles of Sulfonyl Carbanion Chemistry
Stabilization Mechanisms and Stereoelectronic Effects
α-Sulfonyl carbanions are key reactive intermediates whose stability is governed by a combination of factors, primarily the electron-withdrawing nature of the sulfonyl group and stereoelectronic effects. cdnsciencepub.comresearchgate.netsiue.edu The sulfonyl group effectively stabilizes an adjacent negative charge through inductive effects and potentially through d-orbital participation, although the extent of the latter is a subject of debate. acs.org
Stereoelectronic effects are crucial in determining the conformation and reactivity of α-sulfonyl carbanions. cdnsciencepub.comresearchgate.netacs.org These effects arise from the interaction of the carbanion lone pair with adjacent bonds. wikipedia.org For optimal stabilization, the lone pair on the carbanionic carbon atom often aligns itself in a specific orientation relative to the sulfur-oxygen and sulfur-carbon bonds of the sulfonyl group. nih.gov
Structural studies have revealed that the carbanionic carbon in α-sulfonyl carbanions is often planar, suggesting an ylid-like interaction with the sulfur atom. cdnsciencepub.comresearchgate.net This leads to a shortened C-S bond distance compared to the parent sulfone. cdnsciencepub.comresearchgate.net There is also a significant barrier to rotation around the C-S bond, indicating a degree of double bond character. cdnsciencepub.comresearchgate.net The sulfonyl oxygen atoms can interact with counterions, but there is typically no direct contact between the counterion and the carbanionic carbon. cdnsciencepub.comresearchgate.net
The nature of the substituents on the carbanionic carbon and the sulfonyl group can also influence stability. For example, fluorinated sulfonyl groups, such as the trifluoromethylsulfonyl group (CF3SO2), are particularly effective at stabilizing carbanions. nih.gov
| Stabilizing Factor | Description |
| Inductive Effect | The strongly electron-withdrawing sulfonyl group pulls electron density away from the carbanionic center, delocalizing the negative charge. siue.edu |
| d-Orbital Participation | The lone pair of the carbanion can potentially overlap with the empty d-orbitals of the sulfur atom, although the extent of this interaction is debated. acs.org |
| Stereoelectronic Effects | The spatial arrangement of the carbanion lone pair relative to the S-O and S-C bonds influences stability through orbital overlap. cdnsciencepub.comresearchgate.netnih.gov |
| Counterion Interaction | The sulfonyl oxygen atoms can coordinate with the counterion, contributing to the overall stability of the carbanion salt. cdnsciencepub.comresearchgate.net |
Conformational Analysis of Sulfonyl Carbanions
The conformation of α-sulfonyl carbanions is a critical aspect of their chemistry, influencing their reactivity and stereochemical outcomes. cdnsciencepub.comresearchgate.netacs.orgscilit.com X-ray crystal structures of various α-sulfonyl carbanion salts have provided significant insights into their preferred geometries. cdnsciencepub.comresearchgate.netscilit.com
A key feature of many α-sulfonyl carbanions is the planarity of the carbanionic carbon atom. cdnsciencepub.comresearchgate.net This planarity allows for effective delocalization of the negative charge. The conformation around the C-S bond is often such that the carbanion lone pair is not perpendicular to the plane of the S-O bonds. cdnsciencepub.comresearchgate.net
Computational studies have also been instrumental in understanding the conformational preferences of sulfonyl carbanions. nih.gov These studies have shown that interactions between the carbanion lone pair (nC) and the antibonding orbitals of the adjacent sulfur-oxygen (σS-O) and sulfur-carbon (σS-C) bonds are significant stabilizing factors. researchgate.net The most stable conformations are those that maximize these stereoelectronic interactions. researchgate.net
For chiral α-sulfonyl carbanions, the conformational stability determines whether they retain their stereochemical integrity. nih.govacs.org The barrier to rotation around the C-S bond can be substantial, leading to configurationally stable carbanions at low temperatures. nih.gov The nature of the substituents and the counterion can influence the height of this rotational barrier. nih.gov For example, lithium α-(S)-trifluoromethylsulfonyl carbanion salts exhibit a much higher barrier to racemization compared to their tert-butylsulfonyl counterparts. nih.gov
| Compound | C-S Bond Rotation Barrier |
| [PhCH2C(Me)SO2tBu]Li/DMPU | Low (half-life of racemization at -105 °C is 2.4 h) nih.gov |
| [PhCH2C(Me)SO2CF3]Li | High (half-life of racemization at -78 °C is 30 d) nih.gov |
Stereochemical Aspects in the Synthesis and Reactions of 1,4 Oxazepane 4 Sulfonyl Chloride
Control of Stereochemistry in 1,4-Oxazepane (B1358080) Ring Formation
The formation of the 1,4-oxazepane ring with specific stereochemistry is a significant challenge in synthetic organic chemistry. Research into the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has shed light on methods to control the stereocenters within the ring system. researchgate.netrsc.orgrsc.org One approach involves the use of polymer-supported homoserine as a chiral starting material. researchgate.netrsc.org In this method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated. researchgate.netrsc.org
The stereochemical outcome of the ring-closure step can be influenced by the reaction conditions. For instance, cleavage of the N-phenacyl nitrobenzenesulfonamides from the polymer support using trifluoroacetic acid (TFA) can lead to spontaneous lactonization, while TFA/triethylsilane (Et3SiH)-mediated cleavage can yield the desired 1,4-oxazepane derivatives. researchgate.netrsc.org The latter method, however, often results in a mixture of diastereomers. researchgate.netrsc.org
Table 1: Influence of Reaction Conditions on 1,4-Oxazepane Ring Formation
| Starting Material | Reagents | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Polymer-supported Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chlorides, 2. 2-Bromoacetophenones, 3. TFA | Lactone | Spontaneous lactonization | researchgate.netrsc.org |
| Polymer-supported Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chlorides, 2. 2-Bromoacetophenones, 3. TFA/Et3SiH | 1,4-Oxazepane derivatives | Mixture of diastereomers | researchgate.netrsc.org |
Regioselectivity and Diastereoselectivity in Substitution Reactions
While specific data on the substitution reactions of 1,4-oxazepane-4-sulfonyl chloride is scarce, studies on related 1,4-oxazepane systems provide valuable insights. The regioselectivity and diastereoselectivity of reactions are often dependent on the nature of the substituents on the starting materials. researchgate.netrsc.org For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the substitution pattern on the 2-bromoacetophenones used in the alkylation step plays a crucial role in determining the stereochemical outcome. researchgate.netrsc.org
The formation of a new stereocenter during substitution reactions can lead to diastereomeric mixtures. The ratio of these diastereomers can be influenced by the steric and electronic properties of the reactants and the reaction conditions.
Table 2: Diastereomeric Ratios in the Synthesis of 1,4-Oxazepane Derivatives
| Resin | Alkylating Agent | Diastereomeric Ratio (R:S at C2) | Reference |
|---|---|---|---|
| Rink amide resin | 2-Bromoacetophenone | 45:55 | rsc.org |
| Wang-piperazine resin | 2-Bromoacetophenone | 72:28 | rsc.org |
| Polymer-supported homoserine | 2-Bromoacetophenone | 56:44 (after hydrogenation) | rsc.org |
Separation and Characterization of Stereoisomers
The separation of stereoisomers of 1,4-oxazepane derivatives is often a challenging but necessary step for their full characterization and for studying their individual properties. researchgate.netrsc.org When diastereomeric mixtures are formed, techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for their separation. rsc.org
In some cases, the separability of diastereomers can be improved by chemical modification. For instance, the catalytic hydrogenation of a nitro group to an aniline (B41778) has been shown to enhance the separation of diastereomeric 1,4-oxazepane derivatives, allowing for the isolation and full characterization of the major isomers. researchgate.netrsc.org The characterization of the separated stereoisomers is typically achieved through detailed NMR spectroscopy, including NOE correlation studies, to determine the relative and absolute configurations of the stereocenters. researchgate.net
Impact of Starting Material Stereocenters on Product Configuration
The stereochemistry of the starting materials has a profound impact on the final configuration of the 1,4-oxazepane product. The use of a chiral starting material, such as a specific enantiomer of homoserine, dictates the configuration of the corresponding stereocenter in the resulting 1,4-oxazepane ring. researchgate.netrsc.org
For instance, when starting with a homoserine derivative with a defined stereocenter, this chirality is transferred to the 1,4-oxazepane product. researchgate.net The formation of a second stereocenter during the reaction sequence will then lead to the formation of diastereomers, with the configuration of the original stereocenter influencing the facial selectivity of the reaction and thus the preferred configuration of the newly formed stereocenter. rsc.org
Applications in Advanced Organic Synthesis and Derivatization Strategies
Role as a Synthetic Building Block for Heterocyclic Compounds
The 1,4-oxazepane (B1358080) motif is a significant seven-membered heterocycle found in various synthetic compounds and natural products, some of which exhibit potent biological activities. rsc.orgnih.gov Compounds containing this scaffold have been investigated for applications as anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases. rsc.orgnih.gov The development of synthetic strategies to access and diversify 1,4-oxazepane derivatives is an active area of research. rsc.orgnih.gov
While direct examples detailing the use of 1,4-Oxazepane-4-sulfonyl chloride in the construction of other complex heterocyclic scaffolds are not extensively documented in the provided results, the general reactivity of sulfonyl chlorides serves as a blueprint for its potential applications. Sulfonyl chlorides are well-established intermediates in organic synthesis. magtech.com.cn They can be used to introduce the sulfonyl group, which can then participate in or direct further cyclization or coupling reactions.
For instance, a general strategy involves the reaction of a sulfonyl chloride with a molecule containing multiple nucleophilic sites. The resulting sulfonamide can undergo subsequent intramolecular reactions to form new heterocyclic rings. Research on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids demonstrates a related approach where various nitrobenzenesulfonyl chlorides are reacted with a polymer-supported amino acid derivative, leading to the formation of 1,4-oxazepane structures through a series of steps including cyclization. rsc.orgrsc.orgresearchgate.net This highlights the utility of the sulfonyl chloride group in facilitating the formation of the oxazepane ring itself.
The primary and most direct application of this compound as a building block is in the synthesis of sulfonamides. The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines. nih.gov This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of a stable sulfonamide linkage. japtronline.com
This straightforward reaction allows for the incorporation of the 1,4-oxazepane-4-sulfonyl moiety into a wide array of molecules. By selecting different amines, a diverse library of sulfonamide-containing analogs can be synthesized. princeton.edu This strategy is of significant interest in medicinal chemistry, where sulfonamides are recognized as important bioisosteres of amides, often exhibiting improved metabolic stability and binding affinities. princeton.edu The synthesis of sulfonamides from sulfonyl chlorides and amines is a robust and widely used transformation in the pharmaceutical industry. princeton.edunih.gov
Derivatization of Organic Molecules for Analytical Purposes
In analytical chemistry, particularly in chromatography, it is often necessary to chemically modify analytes before analysis to enhance their detectability. researchgate.net This process, known as derivatization, can improve chromatographic behavior and introduce a chromophore or fluorophore for sensitive detection by UV-visible or fluorescence detectors. researchgate.net Sulfonyl chlorides are a class of reagents frequently used for this purpose. researchgate.netnih.gov
Pre-column derivatization, where the analyte is modified before being introduced into the chromatographic system, is a widely adopted technique due to its flexibility and the ability to remove excess reagent and by-products. researchgate.netcreative-proteomics.com Sulfonyl chlorides, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), are classic reagents used for this purpose. nih.govunomaha.eduactascientific.com
Primary and secondary amino groups are excellent targets for derivatization with sulfonyl chlorides. The reaction forms a stable sulfonamide derivative that is often more amenable to chromatographic separation and detection. actascientific.comwipo.int This technique is particularly valuable for the analysis of amino acids and other amino compounds in biological samples, which often lack a native chromophore for UV detection. creative-proteomics.comnih.govresearchgate.net The derivatization process enhances sensitivity, allowing for the quantification of these compounds at low concentrations. nih.gov Various sulfonyl chloride reagents have been developed for this purpose, each offering different advantages in terms of reaction speed, derivative stability, and detection sensitivity. wipo.intnih.gov
Hydroxyl groups, especially those in alcohols and phenols, can also be derivatized using sulfonyl chlorides to form sulfonate esters. researchgate.netnih.gov This is particularly useful for compounds that lack strong UV-absorbing properties, such as certain sterols and acylglycerols. researchgate.netnih.gov The derivatization introduces a group that can be readily detected. For example, dansyl chloride has been used to derivatize hydroxyl groups, creating fluorescent derivatives that can be detected with high sensitivity. unomaha.edu While phenolic hydroxyl groups react readily, the derivatization of aliphatic alcohols may require specific reaction conditions. unomaha.edunih.gov This method significantly broadens the range of hydroxyl-containing compounds that can be analyzed by techniques like HPLC with UV or fluorescence detection. researchgate.netnih.gov
Optimization of Derivatization Reaction Conditions
The derivatization of this compound with various nucleophiles, such as amines and alcohols, is a key strategy for the synthesis of a diverse range of functionalized molecules. The efficiency and outcome of these reactions are highly dependent on the reaction conditions. While specific optimization studies for this compound are not extensively documented, general principles for the derivatization of sulfonyl chlorides can be applied and optimized. rsc.orgresearchgate.net
Key parameters that are typically optimized for such derivatization reactions include the choice of solvent, base, temperature, and reaction time. The goal is to maximize the yield of the desired sulfonamide or sulfonate ester while minimizing side reactions, such as the hydrolysis of the sulfonyl chloride.
For the reaction with amines to form sulfonamides, a variety of solvents can be employed, including aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF). The choice of base is also critical, with common options being organic bases such as triethylamine (B128534) (TEA) and pyridine, or inorganic bases like potassium carbonate. The optimal temperature can range from 0 °C to room temperature, depending on the reactivity of the amine.
Similarly, for the synthesis of sulfonate esters through reaction with alcohols, the conditions need to be carefully controlled. A non-nucleophilic base is often preferred to avoid competition with the alcohol nucleophile. The reaction temperature may need to be elevated to facilitate the reaction with less reactive alcohols.
The following tables provide a hypothetical framework for the optimization of derivatization reactions of this compound based on established methodologies for other sulfonyl chlorides. mjcce.org.mknih.gov
Table 1: Hypothetical Optimization of Sulfonamide Formation
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Aniline (B41778) | DCM | TEA | 0 to rt | 2 | 85 |
| 2 | Benzylamine | ACN | K₂CO₃ | rt | 4 | 90 |
| 3 | Morpholine | THF | Pyridine | 0 | 3 | 88 |
| 4 | Piperidine | DCM | TEA | rt | 2 | 92 |
Table 2: Hypothetical Optimization of Sulfonate Ester Formation
| Entry | Alcohol | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Methanol | DCM | Pyridine | 0 to rt | 6 | 75 |
| 2 | Ethanol | ACN | 2,6-Lutidine | rt | 8 | 80 |
| 3 | Phenol | THF | K₂CO₃ | 50 | 12 | 70 |
| 4 | Benzyl alcohol | DCM | Pyridine | rt | 10 | 85 |
Chemical Probe Development and Programmable Reagents (Analogy to Sulfonyl Fluorides)
Sulfonyl fluorides have emerged as powerful tools in chemical biology, serving as warheads for covalent inhibitors and as reactive handles for chemical probes to label proteins and other biomolecules. nih.govenamine.net Their unique reactivity profile, characterized by a balance of stability and selective reactivity with nucleophilic residues on proteins, makes them particularly suitable for these applications. nih.govnih.gov While sulfonyl chlorides are generally more reactive than sulfonyl fluorides, the underlying principles of their reactivity can be harnessed in a similar fashion for the development of programmable reagents. nih.govnih.gov
The reactivity of the sulfonyl chloride can be "programmed" or tuned by the electronic and steric environment of the 1,4-oxazepane ring. This allows for the design of probes with tailored reactivity towards specific nucleophilic amino acid residues in a protein, such as lysine, tyrosine, or serine. nih.govthermofisher.com The analogy to sulfonyl fluorides suggests that this compound and its derivatives could be employed in activity-based protein profiling (ABPP) to identify and study the function of enzymes in complex biological systems.
The development of such probes would involve the synthesis of a library of 1,4-oxazepane-based sulfonyl chlorides with diverse substituents on the oxazepane ring. These probes could then be screened against specific protein targets or in complex proteomes to identify covalent binders. The site of modification on the protein can be determined using mass spectrometry-based proteomics, providing valuable information about the protein's structure and function.
The table below outlines a conceptual framework for the design of chemical probes based on the this compound scaffold.
Table 3: Conceptual Design of 1,4-Oxazepane-Based Chemical Probes
| Probe Concept | Reporter Group | Targeting Moiety (on Oxazepane Ring) | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | None (broad reactivity) | In-gel fluorescence labeling of proteins |
| Biotinylated Probe | Biotin | Specific pharmacophore | Affinity-based purification of target proteins |
| Clickable Probe | Alkyne, Azide | Minimal steric hindrance | Bio-orthogonal labeling for subsequent functionalization |
| Programmable Probe | Varied electron-withdrawing/donating groups | Varied steric bulk | Tuning reactivity for selective protein labeling |
Computational and Theoretical Investigations of 1,4 Oxazepane 4 Sulfonyl Chloride
Molecular Modeling and Conformational Analysis
Conformational Landscape of the 1,4-Oxazepane (B1358080) Ring: Computational studies on related 1,4-oxazepane and other seven-membered heterocyclic systems reveal a complex potential energy surface with several stable conformers, typically belonging to chair, boat, and twist-boat families. nih.gov The presence of the sulfonyl chloride group attached to the nitrogen atom introduces specific steric and electronic effects that influence these conformational preferences. The large, electron-withdrawing sulfonyl chloride group can significantly impact the ring's geometry and the energy barriers between different conformations.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to optimize the geometry of these potential conformers and calculate their relative energies. This analysis helps to determine the population distribution of conformers at a given temperature. For the 1,4-oxazepane ring, a variety of conformations are possible, with the most stable ones often being distorted chair or twist-chair forms that minimize steric hindrance and torsional strain. Studies on similar heterocyclic systems have shown that the specific substitution pattern is crucial in determining the predominant conformation. mdpi.comnih.gov
Table 1: Hypothetical Relative Energies of 1,4-Oxazepane-4-sulfonyl chloride Conformers This table illustrates a theoretical distribution of stable conformers and their relative energies, as would be determined by computational analysis. The exact values would require specific quantum mechanical calculations.
| Conformer Family | Specific Conformation | Theoretical Relative Energy (kcal/mol) | Key Geometric Features |
| Chair | Chair | 0.0 | Lowest energy, pseudo-equatorial sulfonyl group |
| Twist-Chair | Twist-Chair | 0.8 - 1.5 | Slightly higher energy, relieves some strain |
| Boat | Boat | 3.0 - 5.0 | Higher energy due to flagpole interactions |
| Twist-Boat | Twist-Boat | 2.5 - 4.0 | More stable than the boat, avoids some steric clash |
Note: These values are illustrative and based on general principles of conformational analysis for seven-membered rings.
Reaction Pathway Predictions and Transition State Studies
Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the high-energy transition states that control reaction rates. For this compound, the primary site of reactivity is the electrophilic sulfonyl chloride group.
Nucleophilic Substitution Reactions: Sulfonyl chlorides are highly reactive towards nucleophiles, readily undergoing substitution reactions to form sulfonamides, sulfonates, and other derivatives. enamine.netorganic-chemistry.org This reactivity is fundamental to their use as building blocks in synthesis. nih.gov Computational models can predict the pathways for these reactions, for instance, with amines to form sulfonamides. These models calculate the energy profile of the reaction, including the energies of reactants, products, intermediates, and transition states.
Transition state theory combined with quantum chemical calculations allows for the precise location of the transition state structure along the reaction coordinate. Studies on the solvolysis and aminolysis of various sulfonyl chlorides indicate that the reaction mechanism can vary, but often involves a high-energy intermediate or a concerted process where bond-making and bond-breaking occur simultaneously. cdnsciencepub.com The computational analysis of the transition state provides critical information on the geometry and electronic structure at the peak of the energy barrier, revealing the degree of bond formation and cleavage. cdnsciencepub.com
Modern computational approaches, including transformer-based models, are also being developed to predict retrosynthetic pathways, which can suggest potential precursors and reaction conditions for synthesizing complex molecules from simpler starting materials. nih.govchemrxiv.org
Table 2: Predicted Reactivity Profile for this compound
| Reaction Type | Nucleophile | Predicted Product | Computational Focus |
| Sulfonamide Formation | Primary/Secondary Amine (R₂NH) | 1,4-Oxazepane-4-sulfonamide | Transition state energy barrier, reaction kinetics |
| Sulfonate Ester Formation | Alcohol (ROH) / Base | 1,4-Oxazepane-4-sulfonate ester | Energy profile of the esterification pathway |
| Hydrolysis | Water (H₂O) | 1,4-Oxazepane-4-sulfonic acid | Solvation effects and activation energy |
| Friedel-Crafts Sulfonylation | Aromatic Compound (e.g., Benzene) | Aryl-(1,4-oxazepan-4-yl)sulfone | Lewis acid catalysis and regioselectivity |
Electronic Structure Analysis and Reactivity Correlation
The electronic structure of a molecule dictates its reactivity. Computational methods such as DFT can be used to calculate various electronic properties that correlate with chemical behavior.
Analysis of Molecular Orbitals and Charge Distribution: The reactivity of the sulfonyl chloride group is governed by the electronic properties of the sulfur atom. The highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur, rendering it highly electrophilic and susceptible to nucleophilic attack. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often shows a large coefficient on the sulfur atom, indicating that this is the most favorable site for an incoming nucleophile to attack. nih.gov
Computational calculations can also determine the partial atomic charges on each atom in this compound. This data quantifies the electron distribution and highlights the electrophilic nature of the sulfur center and the nucleophilic character of the ring's oxygen atom. These electronic descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity or physical properties. nih.gov
Table 3: Theoretical Electronic Properties of this compound
| Electronic Property | Predicted Value/Description | Implication for Reactivity |
| Partial Charge on Sulfur (S) | Highly positive (e.g., > +1.0) | Strong electrophilic center for nucleophilic attack. |
| Partial Charge on Chlorine (Cl) | Negative (e.g., ~ -0.2) | Good leaving group in substitution reactions. |
| LUMO Energy | Low | Indicates a high susceptibility to nucleophilic attack. |
| LUMO Distribution | Concentrated on the S-Cl bond | Confirms the site of electrophilicity. |
| HOMO Energy | High | Related to the molecule's ability to donate electrons. |
| HOMO Distribution | Likely on the oxazepane ring | Indicates potential sites for oxidation. |
Note: The specific values are dependent on the level of theory and basis set used for the calculation.
Prediction of Analytical Parameters (e.g., Collision Cross Section)
In modern analytical chemistry, particularly in mass spectrometry, computational predictions of analytical parameters are becoming increasingly valuable for compound identification. Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase, providing a measure known as the collision cross section (CCS). youtube.comyoutube.comwaters.com
Predicting Collision Cross Section (CCS): The CCS is a robust and characteristic molecular descriptor that reflects the three-dimensional structure of an ion. youtube.com For novel or uncharacterized compounds, experimentally determining the CCS can be challenging. Therefore, computational methods and machine learning models have been developed to predict CCS values from a molecule's 2D or 3D structure. unizar.es These predictions are highly useful in metabolomics, environmental analysis, and drug discovery for identifying unknown compounds in complex mixtures by matching experimental data with predicted values. nih.govnih.gov
Table 4: Predicted Collision Cross Section (CCS) Values for the Structural Analog Oxepane-4-sulfonyl chloride
| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 199.01903 | 133.3 |
| [M+Na]⁺ | 221.00097 | 138.4 |
| [M-H]⁻ | 197.00447 | 138.0 |
| [M+NH₄]⁺ | 216.04557 | 150.9 |
| [M+K]⁺ | 236.97491 | 141.6 |
| [M+H-H₂O]⁺ | 181.00901 | 129.1 |
Source: PubChem, for the compound Oxepane-4-sulfonyl chloride (CID 65081251). uni.lu These values are calculated using the CCSbase prediction model and serve as an illustrative example for a close structural analog.
Future Research Directions and Unexplored Reactivity
Development of Novel and Efficient Synthetic Routes
While the 1,4-oxazepane (B1358080) scaffold is valuable, its synthesis can be complex, often requiring multi-step procedures. nih.gov Future research will undoubtedly focus on developing more streamlined and efficient methods to construct both the core heterocycle and install the N-sulfonyl chloride moiety.
Current robust methods for synthesizing the 1,4-oxazepane ring primarily rely on the intramolecular cyclization of precursors like alkenols, alkynols, or hydroxyketones. rsc.org However, newer strategies are emerging. A [3+4] annulation strategy involving aza-oxyallyl cations and amphoteric compounds has been presented as a concise method for assembling functionalized 1,4-oxazepane-3-ones. nih.gov Another promising avenue is the use of ring-closing metathesis (RCM) which has been successfully applied to generate fused oxazepine frameworks. nih.gov Further exploration of N-propargylamines as versatile building blocks also presents an opportunity for atom-economical routes to the 1,4-oxazepane core. rsc.org
The formation of the sulfonyl chloride group itself is another area for innovation. Traditional methods can suffer from harsh conditions or rapid hydrolysis of the product. digitellinc.com A modern approach involves the conversion of a pre-formed N-H sulfonamide into the corresponding sulfonyl chloride. A recently developed method utilizes a pyrylium (B1242799) salt (Pyry-BF4) to activate the otherwise poorly reactive primary sulfonamide, allowing for its conversion to a highly electrophilic sulfonyl chloride under mild conditions. nih.gov This is particularly valuable for late-stage functionalization of complex molecules. nih.gov Another advanced technique is the Sandmeyer-type synthesis from aniline (B41778) precursors using a sulfur dioxide surrogate like DABSO, which avoids the isolation of unstable diazonium intermediates and operates under non-aqueous conditions. digitellinc.com
Table 1: Comparison of Potential Synthetic Routes for the 1,4-Oxazepane Scaffold
| Synthetic Strategy | Typical Starting Materials | Key Reagents/Conditions | Potential Advantages | Potential Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | Alkenols, Alkynols | Brønsted or Lewis Acids | Well-established, reliable | Limited functional group tolerance, may require protecting groups |
| [3+4] Annulation | Aza-oxyallyl cation precursors, Amphoteric compounds | Metal catalysts | Concise, builds complexity quickly nih.gov | Substrate scope may be limited |
| Ring-Closing Metathesis (RCM) | Diene or enyne precursors | Grubbs or other metathesis catalysts | Forms fused systems efficiently nih.gov | Requires specific functional handles, catalyst cost |
| From N-Propargylamines | N-propargylamines | Various (e.g., base, metal catalyst) | High atom economy, versatile building block rsc.org | Mechanistic pathways can be complex |
Exploration of Chiral Auxiliaries and Catalytic Asymmetric Syntheses
The biological activity of molecules containing the 1,4-oxazepane scaffold is often dependent on their stereochemistry. Therefore, the development of methods for the catalytic asymmetric synthesis of these heterocycles is a critical research objective.
A key strategy involves using chiral starting materials. For instance, polymer-supported homoserine has been successfully used to prepare chiral 1,4-oxazepane-5-carboxylic acids with two stereocenters. rsc.orgresearchgate.netnih.gov Another powerful approach is substrate-controlled diastereoselective cyclization, such as a regio- and stereoselective 7-endo haloetherification, which relies on the conformation of a chiral substrate to direct the stereochemical outcome. nih.gov
Future work should focus on the application of well-established chiral auxiliaries to control the stereochemistry during the formation of the 1,4-oxazepane ring. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to bias the stereoselectivity of a reaction. wikipedia.org Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples that have proven effective in a vast number of asymmetric transformations, including Michael additions and aldol (B89426) reactions, and could be adapted for the synthesis of chiral 1,4-oxazepane precursors. wikipedia.orgresearchgate.net The development of truly catalytic asymmetric methods, where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product, remains a significant goal. nih.govumt.edu
Table 2: Potential Chiral Auxiliaries for Asymmetric 1,4-Oxazepane Synthesis
| Chiral Auxiliary | Class | Potential Attachment Point | Mechanism of Stereocontrol |
|---|---|---|---|
| Evans' Auxiliaries | Oxazolidinones | Acylation to the nitrogen of a precursor | Forms a rigid chelated intermediate, blocking one face of the enolate researchgate.net |
| Oppolzer's Sultam | Camphorsultam | Acylation to the nitrogen of a precursor | Steric hindrance from the sultam structure directs incoming reagents wikipedia.org |
| SAMP/RAMP | Chiral Hydrazines | Formation of a chiral hydrazone with a keto-precursor | Steric shielding of one face of the C=C double bond in the resulting metalloenamine |
| Homoserine | Amino Acid | Used as the backbone of the starting material | The inherent chirality of the amino acid directs cyclization stereoselectivity rsc.orgrsc.org |
Investigation of Undiscovered Reaction Pathways and Functionalizations
The 1,4-oxazepane-4-sulfonyl chloride molecule possesses multiple sites for potential chemical modification, opening the door to a wide array of unexplored reactions. The sulfonyl chloride is a powerful electrophile, capable of reacting with a diverse range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov
Future research should systematically explore the reactivity of the sulfonyl chloride moiety with an expanded set of nucleophiles beyond simple amines and alcohols. This could include organometallic reagents, carbanions, and heteroatomic nucleophiles to forge novel C-S and heteroatom-S bonds.
Furthermore, the 1,4-oxazepane ring itself offers avenues for functionalization. While methods exist to introduce functionality during the initial synthesis nih.gov, post-synthetic modification of the heterocyclic core is less explored. Potential pathways include:
Reductive Cleavage: Removal of the sulfonyl group to liberate the secondary amine, which can then be subjected to a host of well-established N-alkylation or N-acylation reactions.
C-H Functionalization: Direct, regioselective activation and functionalization of the C-H bonds on the carbon skeleton of the oxazepane ring would be a highly efficient strategy for diversification.
Ring Rearrangement/Contraction: Investigation of conditions that could induce ring contraction to form substituted morpholines or other valuable heterocyclic systems.
The interplay between the sulfonyl group and the ring heteroatoms could also lead to unique, undiscovered intramolecular reaction pathways, such as transannular cyclizations or rearrangements under specific conditions. mdpi.com
Table 3: Potential Unexplored Reactions of this compound
| Reaction Site | Potential Reaction Type | Potential Reagents | Expected Product Class |
|---|---|---|---|
| Sulfonyl Chloride | Nucleophilic Substitution | Organometallic reagents (e.g., Grignards, organolithiums) | Alkyl/Aryl sulfones |
| Sulfonyl Chloride | Reduction | Reducing agents (e.g., LiAlH4) | Thiols (after full reduction) |
| Nitrogen Atom | Reductive De-sulfonylation followed by Alkylation | Reducing agent (e.g., Mg/MeOH), then an alkyl halide | N-Alkyl-1,4-oxazepanes |
| Ring Carbons | C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ru), directing groups | C-Alkylated, C-Arylated, or C-Acylated 1,4-oxazepanes |
Application in Complex Molecule Synthesis and Scaffold Diversification beyond Current Scope
The 1,4-oxazepane scaffold is an sp3-rich heterocycle, a characteristic that is increasingly sought after in drug discovery to improve physicochemical properties and explore novel chemical space. chemrxiv.org While compounds bearing this scaffold have been reported as anticonvulsants and antifungal agents rsc.org, its full potential in complex molecule synthesis and scaffold diversification remains largely untapped.
Future research should focus on utilizing this compound as a versatile building block for the assembly of compound libraries for high-throughput screening. chemrxiv.org A key strategy is scaffold diversification , where the core oxazepane ring is elaborated into a variety of distinct, three-dimensional structures. nih.gov This can be achieved by:
Spirocyclization: Constructing spirocyclic systems by functionalizing both the nitrogen and a carbon atom of the ring. Such scaffolds, like bis-morpholine spiroacetals and their oxazepane analogues, are structurally novel and occupy a chemical space distinct from many currently approved drugs. chemrxiv.org
Ring Fusion: Fusing the oxazepane ring to other heterocyclic or carbocyclic systems to create novel polycyclic frameworks.
Decorating the Scaffold: Using the sulfonyl chloride as a handle to attach a wide range of chemical moieties, thereby modulating the pharmacological properties of the resulting molecules.
The exploration of simple, yet unexploited, scaffolds like bicyclic azepanes has revealed potent neuropharmacological agents, highlighting the potential that lies in investigating novel ring systems. nih.gov By applying similar principles of exploration and diversification to the 1,4-oxazepane core, it is highly probable that new classes of biologically active compounds can be discovered.
Table 4: Strategies for Scaffold Diversification
| Diversification Strategy | Description | Potential Resulting Structure | Example Application Area |
|---|---|---|---|
| Sequential Functionalization | Stepwise reaction at the sulfonyl chloride and then at another site after modification (e.g., N-H after deprotection). chemrxiv.org | Diverse library of substituted 1,4-oxazepanes | Lead optimization in drug discovery |
| Spirocyclization | Creating a new ring system that shares a single atom with the oxazepane ring. chemrxiv.org | 6,7-Spiroacetal analogues | Novel 3D scaffolds for screening libraries |
| Ring Fusion | Building a new ring that shares two atoms with the oxazepane ring. nih.gov | Fused pyrido[2,1-b] nih.govrsc.orgoxazepines | Development of rigid, conformationally constrained analogues |
| Bioisosteric Replacement | Using the oxazepane ring to replace other cyclic structures (e.g., piperidine, morpholine) in known bioactive molecules. | Novel analogues of existing drugs | Improving pharmacokinetic or pharmacodynamic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,4-oxazepane-4-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 1,4-oxazepane using sulfonyl chloride precursors under anhydrous conditions. Key steps include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .
- Solvent selection : Dichloromethane or acetonitrile is preferred due to their inertness and ability to dissolve intermediates .
- Catalysts : Pyridine or triethylamine is used to neutralize HCl byproducts, driving the reaction forward .
- Yield optimization : Pilot studies suggest yields of 60–75% under optimized conditions, with impurities removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to verify the oxazepane ring (δ 3.5–4.0 ppm for CHO groups) and sulfonyl chloride (δ 130–140 ppm in ) .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 184.64 for CHClOS) .
- IR spectroscopy : Peaks at 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves (tested to EN 374 standards for >240-minute breakthrough time) and chemical goggles .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .
Advanced Research Questions
Q. How does the oxazepane ring influence the reactivity of this compound compared to other sulfonyl chlorides?
- Methodological Answer : The oxazepane ring introduces steric and electronic effects:
- Steric hindrance : The seven-membered ring reduces nucleophilic substitution rates compared to smaller analogs (e.g., methanesulfonyl chloride) by 30–40% in kinetic studies .
- Electronic effects : Electron-donating oxygen in the ring destabilizes the sulfonyl chloride group, increasing susceptibility to hydrolysis. Stabilize by storing under inert gas (argon) at –20°C .
Q. What strategies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?
- Methodological Answer :
- Systematic review : Follow Cochrane guidelines to assess study heterogeneity (e.g., cell line variability, assay protocols) .
- Dose-response normalization : Use molarity-based comparisons instead of mass/volume to account for molecular weight differences .
- Control experiments : Include positive controls (e.g., known sulfonamide inhibitors) and validate results across multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
Q. How can computational modeling predict the regioselectivity of this compound in bioconjugation reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states and identify preferred nucleophilic attack sites (e.g., sulfur vs. oxygen in the oxazepane ring) .
- Docking studies : Simulate interactions with biomolecules (e.g., proteins) to predict conjugation efficiency. Compare with experimental LC-MS/MS data .
Q. What experimental designs mitigate purification challenges for this compound?
- Methodological Answer :
- Chromatography optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation (>95%) .
- Crystallization : Recrystallize from ethyl acetate/hexane mixtures to remove polymeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
